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Compound of Interest

2,2,2-Trifluoro-1-(furan-2-
Compound Name:
yl)ethanone

Cat. No.: B101603

An In-depth Technical Guide on 2-Furyl
Trifluoromethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furyl trifluoromethyl ketone, also known as 2-(trifluoroacetyl)furan or 1-(furan-2-yl)-2,2,2-
trifluoroethanone, is a heterocyclic ketone containing a furan ring and a trifluoromethyl group.
The presence of the highly electronegative trifluoromethyl group significantly influences the
chemical and physical properties of the molecule, making it a subject of interest in medicinal
chemistry and materials science. This technical guide provides a comprehensive overview of
the physical and chemical properties, synthesis, spectroscopic characterization, and potential
biological applications of 2-furyl trifluoromethyl ketone.

Physical and Chemical Properties

2-Furyl trifluoromethyl ketone is a colorless liquid at room temperature. Its physical properties
are summarized in the table below. The trifluoromethyl group imparts a strong electrophilic
character to the adjacent carbonyl carbon, making the compound susceptible to nucleophilic
attack.
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Property Value Reference
CAS Number 18207-47-1 [1]
Molecular Formula CeH3F30:2 [1]
Molecular Weight 164.08 g/mol [1]
Boiling Point 144.3 °C at 760 mmHg [1]
Density 1.365 g/cm3 [1]
Refractive Index (n2°/D) 1.4378 [2]
Flash Point 41.1°C [1]
Synthesis

The primary method for the synthesis of 2-furyl trifluoromethyl ketone is the Friedel-Crafts
acylation of furan with trifluoroacetic anhydride.[2][3][4] This reaction is typically carried out in
an inert solvent.

Experimental Protocol: Synthesis of 2-Furyl
Trifluoromethyl Ketone[2]

Materials:

e Furan

 Trifluoroacetic anhydride
e Benzene (solvent)
Procedure:

e To a solution of furan (0.5 mol) in 250 mL of benzene, add trifluoroacetic anhydride (0.5 mol)
dropwise over 1 hour with stirring and cooling to maintain a temperature of 20-30 °C.

o Continue stirring the reaction mixture for 10 hours at the same temperature.
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» After the reaction is complete, the product, 2-furyl trifluoromethyl ketone, is isolated by
distillation.

Yield: 70%

Note: Furan is sensitive to strong acids and can polymerize under classical Friedel-Crafts
conditions.[3] Therefore, milder reaction conditions are necessary.

Chemical Reactivity

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic
substitution, primarily at the 2 and 5 positions.[3] The trifluoroacetyl group is a strong electron-
withdrawing group, which deactivates the furan ring towards further electrophilic substitution.

The carbonyl group of 2-furyl trifluoromethyl ketone is highly electrophilic due to the inductive
effect of the adjacent trifluoromethyl group. This makes it a target for nucleophilic attack, a key
feature in its potential biological activity as an enzyme inhibitor.[5] Trifluoromethyl ketones are
known to form stable hemiacetal or hemiketal adducts with serine or cysteine residues in the
active sites of proteases.[5][6][7]

Spectroscopic Characterization

The structure of 2-furyl trifluoromethyl ketone can be confirmed by various spectroscopic
techniques, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum will show signals corresponding to the three protons on
the furan ring. The chemical shifts are influenced by the electron-withdrawing trifluoroacetyl
group. A Russian patent provides the following data in CCla: 6 7.90 (d, 1H), 7.50 (m, 1H), 6.70
(dd, 1H).[2]

13C NMR: The 3C NMR spectrum will show six distinct signals corresponding to the six carbon
atoms in the molecule. The carbonyl carbon and the carbon attached to the trifluoromethyl
group will have characteristic chemical shifts.

19F NMR: The *°F NMR spectrum will show a singlet for the three equivalent fluorine atoms of
the trifluoromethyl group. The chemical shift of the CFs group is sensitive to the electronic
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environment.[8][9][10][11] A Russian patent reports a chemical shift of -72.8 ppm (relative to
CFsCOOH) in CCla.[2]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C=0 stretching of the
ketone, C-F stretching of the trifluoromethyl group, and the vibrations of the furan ring.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic
of the 2-furyl trifluoromethyl ketone structure. Common fragmentation pathways may involve
cleavage of the acyl group and fragmentation of the furan ring.[12]

Potential Biological Applications and Signaling
Pathways

Trifluoromethyl ketones are a well-established class of enzyme inhibitors, particularly for serine
and cysteine proteases.[5][6][7][13] They act as transition-state analogs, forming a stable
tetrahedral intermediate with the active site nucleophile (serine or cysteine).[6][14] This
inhibitory mechanism makes them attractive candidates for the development of therapeutic
agents for a variety of diseases.

While specific biological studies on 2-furyl trifluoromethyl ketone are limited, its structural
features suggest potential as an inhibitor for various enzymes. Furan-containing compounds
have been reported to exhibit a wide range of biological activities, including antibacterial,
antifungal, antiviral, anti-inflammatory, and anticancer effects.[9][11][15][16]

The general mechanism of serine protease inhibition by trifluoromethyl ketones involves the
nucleophilic attack of the active site serine hydroxyl group on the electrophilic carbonyl carbon
of the ketone. This forms a stable hemiacetal adduct, mimicking the tetrahedral transition state
of peptide bond hydrolysis.
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Caption: Mechanism of serine protease inhibition by 2-furyl trifluoromethyl ketone.

Experimental Protocol: Enzyme Inhibition Assay

A general protocol to assess the inhibitory activity of 2-furyl trifluoromethyl ketone against a

target enzyme, such as a serine protease, is outlined below.[8][17]

Materials:

o Purified target enzyme

o Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

o 2-Furyl trifluoromethyl ketone (inhibitor)

» Assay buffer (optimized for the specific enzyme)

e 96-well microplate

e Microplate reader

Procedure:

» Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the

appropriate assay buffer.

e Enzyme and Inhibitor Pre-incubation: In the wells of a microplate, add a fixed amount of the

enzyme solution. Then, add varying concentrations of the 2-furyl trifluoromethyl ketone
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solution to different wells. Include control wells with the enzyme and buffer only (no inhibitor).
Incubate for a specific period to allow for inhibitor binding.

Initiate Reaction: Add the substrate solution to all wells simultaneously to start the enzymatic

reaction.

Monitor Reaction: Immediately place the microplate in a microplate reader and monitor the
change in absorbance or fluorescence over time at the appropriate wavelength for the
product of the enzymatic reaction.

Data Analysis: Determine the initial reaction rates from the linear portion of the progress
curves. Calculate the percentage of inhibition for each inhibitor concentration relative to the
control (no inhibitor). Determine the 1Cso value, which is the concentration of the inhibitor that
causes 50% inhibition of the enzyme activity.
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Caption: General workflow for an enzyme inhibition assay.
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Conclusion

2-Furyl trifluoromethyl ketone is a versatile molecule with potential applications in various fields,
particularly in drug discovery. Its unique combination of a furan ring and a trifluoromethyl
ketone moiety confers specific chemical and physical properties that make it a promising
scaffold for the design of enzyme inhibitors. Further research is warranted to fully elucidate its
biological activities and potential therapeutic applications. This guide provides a foundational
understanding for researchers and scientists interested in exploring the properties and
applications of this intriguing compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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